molecular formula C20H24N2O3 B269091 3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

Numéro de catalogue B269091
Poids moléculaire: 340.4 g/mol
Clé InChI: NFSKSWXAAXIBHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPN14770 and is known to have a unique mechanism of action in the human body. In

Mécanisme D'action

BPN14770 has a unique mechanism of action that involves the inhibition of phosphodiesterase-4D (PDE4D). PDE4D is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a critical role in cellular signaling pathways. By inhibiting PDE4D, BPN14770 increases the levels of cAMP in the brain, resulting in improved cognitive function and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It increases the levels of cAMP in the brain, which leads to improved cognitive function and memory. BPN14770 has also been shown to reduce neuroinflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using BPN14770 in lab experiments is its selectivity for PDE4D. This selectivity reduces the risk of off-target effects and improves the accuracy of the results. However, one of the limitations of using BPN14770 in lab experiments is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effect, which can increase the risk of toxicity.

Orientations Futures

There are several future directions for research on BPN14770. One area of research is the development of more potent analogs of BPN14770 that can achieve the desired effect at lower concentrations. Another area of research is the investigation of the potential use of BPN14770 in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of BPN14770 and its effects on cellular signaling pathways.
Conclusion:
BPN14770 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique mechanism of action and ability to improve cognitive function and memory make it a promising candidate for the treatment of neurodegenerative diseases. Although there are some limitations to its use in lab experiments, BPN14770 has the potential to be a valuable tool in the development of new treatments for neurological disorders.

Méthodes De Synthèse

The synthesis of BPN14770 is a complex process that involves several chemical reactions. The starting material for the synthesis is 3-nitrobenzoic acid, which is reacted with aniline to form 3-nitro-N-phenylbenzamide. This intermediate product is then reduced to 3-amino-N-phenylbenzamide using a reducing agent. The final step involves the addition of a butoxy group and a propionylamino group to the aromatic ring, resulting in the formation of BPN14770.

Applications De Recherche Scientifique

BPN14770 has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function and memory in preclinical studies. BPN14770 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPN14770 has been studied for its potential use in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability.

Propriétés

Nom du produit

3-sec-butoxy-N-[3-(propionylamino)phenyl]benzamide

Formule moléculaire

C20H24N2O3

Poids moléculaire

340.4 g/mol

Nom IUPAC

3-butan-2-yloxy-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(3)25-18-11-6-8-15(12-18)20(24)22-17-10-7-9-16(13-17)21-19(23)5-2/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)

Clé InChI

NFSKSWXAAXIBHY-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)CC

SMILES canonique

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.